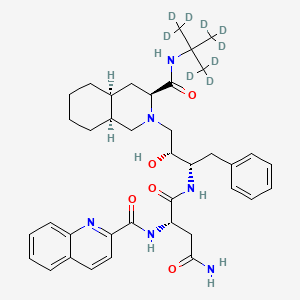
Saquinavir-d9
Overview
Description
Saquinavir-d9 is a deuterated form of saquinavir, an HIV protease inhibitor. It is primarily used as an internal standard for the quantification of saquinavir by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Saquinavir itself was the first protease inhibitor developed for HIV therapy, significantly changing the treatment landscape for this disease .
Scientific Research Applications
Saquinavir-d9 has several scientific research applications:
Mechanism of Action
Target of Action
Saquinavir-d9, like its parent compound Saquinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This protease is responsible for cleaving protein molecules into smaller fragments, a process vital for both viral replication within the cell and the release of mature viral particles from an infected cell .
Mode of Action
This compound inhibits the HIV-1 protease, thereby preventing the proteolytic cleavage of viral polyprotein precursors . This inhibition blocks the maturation of replicated viral particles, leading to the release of structurally defective and functionally inactive viral particles .
Biochemical Pathways
This compound affects the HIV-1 replication pathway by inhibiting the HIV-1 protease . It also impacts the macrophage polarization pathway . Studies have shown that Saquinavir can promote M2 macrophage polarization by targeting matrix metalloproteinase-9 (MMP-9), which plays a pivotal role in secreting inflammatory cytokines .
Pharmacokinetics
This compound shares similar pharmacokinetic properties with Saquinavir. Saquinavir is characterized by low and variable oral bioavailability when administered alone . Its metabolism is mainly hepatic through cytochrome P450 (CYP) 3A4 . Its current indications require the co-administration of ritonavir, a potent enzyme inhibitor, which increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity .
Result of Action
The inhibition of the HIV-1 protease by this compound results in the production of structurally defective and functionally inactive viral particles . This leads to a decrease in the viral load and an increase in the survival rate of HIV-1 infected patients . Additionally, Saquinavir has shown promise in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other pharmaceutical agents can impact its efficacy due to potential drug interactions . Furthermore, the drug’s efficacy can be enhanced by co-administration with ritonavir, which increases its bioavailability .
Safety and Hazards
Future Directions
There has been a renewed interest in Saquinavir recently due to COVID-19, which shows similar pharmacological pathways and has developed superior in silico models that can be translated to oncologic research . This could help further testing and future approval of Saquinavir repurposing for cancer treatment .
Biochemical Analysis
Biochemical Properties
Saquinavir-d9, like Saquinavir, is a potent inhibitor of HIV-1 and HIV-2 protease . This interaction with the protease enzyme is crucial for the antiviral activity of this compound .
Cellular Effects
This compound affects various types of cells, particularly those infected with HIV. By inhibiting the HIV protease, it prevents the virus from replicating within the cell . This has a significant impact on cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the HIV protease, an enzyme critical for the life cycle of the virus . This binding inhibits the activity of the protease, preventing it from cleaving the viral polyprotein into individual functional proteins . This inhibition disrupts the replication of the virus .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Studies on Saquinavir have shown that its bioavailability can be significantly increased when co-administered with ritonavir .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Saquinavir. Saquinavir is metabolized primarily by the CYP3A enzyme .
Subcellular Localization
Given its role as an HIV protease inhibitor, it is likely to be found in the same subcellular locations as the HIV protease, primarily in the cytoplasm .
Preparation Methods
The preparation of Saquinavir-d9 involves the incorporation of deuterium atoms into the saquinavir molecule. This is typically achieved through synthetic routes that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated reducing agents can be used to introduce deuterium into the molecule .
Industrial production of this compound follows similar principles but on a larger scale. The process involves multiple steps, including the synthesis of intermediate compounds, purification, and final deuteration. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Saquinavir-d9, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Saquinavir can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert saquinavir into its reduced forms.
Substitution: Saquinavir can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions are typically hydroxylated or reduced metabolites, which are often inactive compared to the parent compound .
Comparison with Similar Compounds
Saquinavir-d9 can be compared with other HIV protease inhibitors such as:
Ritonavir: Another protease inhibitor often used in combination with saquinavir to enhance its bioavailability.
Indinavir: Similar to saquinavir, it inhibits the HIV protease enzyme but has different pharmacokinetic properties.
Darunavir: Known for its high potency and ability to inhibit resistant strains of HIV.
This compound is unique due to its deuterated nature, which provides advantages in analytical applications by improving the accuracy and precision of quantification methods .
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-ABBOPLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662189 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.22 g/100 mL @ 25 °C | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS No. |
1356355-11-7, 127779-20-8 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


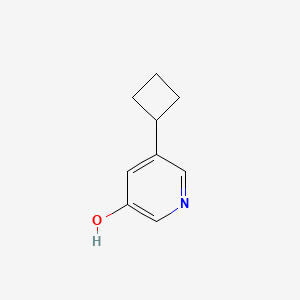
![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)
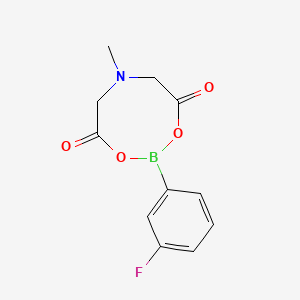

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
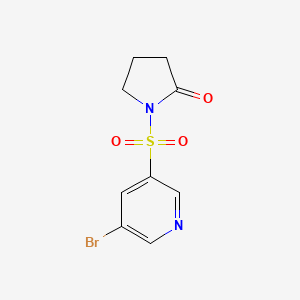
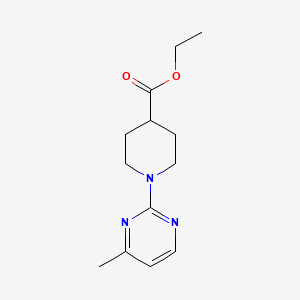

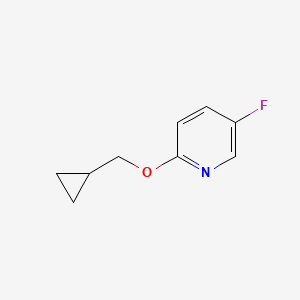

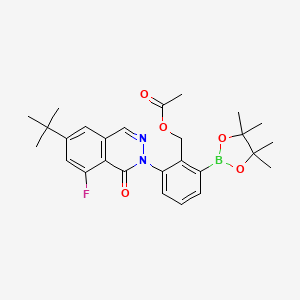
![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)
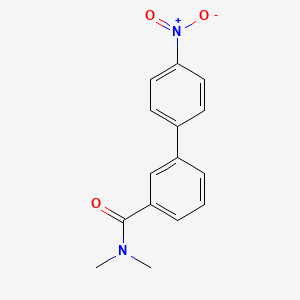
![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)
